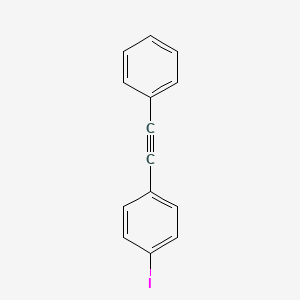

1-Iodo-4-(phenylethynyl)benzene

Description

Significance of Aryl Halides in Organic Synthesis and Functional Materials

Aryl halides, organic compounds where a halogen atom is directly bonded to an aromatic ring, are of paramount importance as intermediates in a wide array of chemical reactions. perlego.comfiveable.mechemistrylearner.com They are foundational components in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. perlego.comfiveable.me The carbon-halogen bond in aryl halides exhibits distinct reactivity, which allows for a variety of transformations, most notably in metal-catalyzed cross-coupling reactions. fiveable.mefrontiersin.org These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental for the creation of new carbon-carbon bonds, enabling the construction of complex molecular architectures. chemistrylearner.comfrontiersin.org

The nature of the halogen atom significantly influences the reactivity of the aryl halide. Aryl iodides are generally more reactive than their bromine or chlorine counterparts, which can lead to faster reaction rates. fiveable.me This enhanced reactivity makes them particularly valuable in synthetic chemistry. frontiersin.org Beyond their role in synthesis, aryl halides are integral to the structure of many functional materials. taylorandfrancis.com Their incorporation into polymers and other materials can influence properties such as stability and electronic behavior. perlego.com

Strategic Importance of Alkynyl-Substituted Arenes in Conjugated Systems Research

Alkynyl-substituted arenes, which feature a carbon-carbon triple bond attached to an aromatic ring, are crucial components in the development of conjugated systems. oup.com These systems, characterized by alternating single and multiple bonds, lead to the delocalization of π-electrons across the molecule. chemistrylearner.com This delocalization is responsible for the unique electronic and photophysical properties of these materials, making them highly valuable in the field of organic electronics and photonics.

The inclusion of alkyne units into a molecular backbone can create polymers with enhanced conjugation and rigidity. oup.com These conjugated polymers are explored for a variety of high-tech applications. oup.com The synthesis of such materials often relies on polymerization reactions of monomers containing one or more triple bonds. oup.com Alkynyl-containing conjugated systems are also used in the synthesis of complex heterocyclic structures, such as indoles. nih.gov The development of stereodefined polysubstituted conjugated enynes, which have significant potential in organic synthesis, can be achieved through palladium-catalyzed reactions involving alkynyl groups. researchgate.netrsc.org

Overview of Synthetic Utility as a Key Molecular Building Block

1-Iodo-4-(phenylethynyl)benzene serves as a quintessential example of a bifunctional building block, combining the reactivity of an aryl iodide with the structural and electronic properties of a phenylethynyl group. evitachem.com This dual functionality allows for its participation in a variety of chemical transformations.

The iodine substituent makes the compound an excellent substrate for numerous cross-coupling reactions. For instance, it readily participates in the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, to form more extended conjugated systems. evitachem.com One common synthesis of this compound itself involves the Sonogashira coupling of 1,4-diiodobenzene (B128391) with phenylacetylene (B144264). chemsrc.com It can also be synthesized from 4-iodobenzaldehyde (B108471) and benzyl (B1604629) phenyl sulfone. rsc.org The compound's utility extends to other coupling reactions like the Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds with boronic acids. evitachem.com

The phenylethynyl group, on the other hand, can undergo its own set of reactions, such as oxidation to form carbonyl compounds or reduction to an alkane. evitachem.com This versatility has led to the use of this compound in the synthesis of a range of complex molecules and materials. For example, it is a key precursor for the synthesis of 1,4-bis(phenylethynyl)benzene (B159325) derivatives, which are investigated for their applications in liquid crystals. nih.gov Furthermore, it has been utilized as a building block for the creation of poly(p-phenyleneethynylene)s (PPEs), which have applications in field-effect transistors. nih.gov The compound's ability to undergo halogen exchange reactions further enhances its synthetic potential, allowing for the introduction of other halogens to modulate reactivity. frontiersin.org

Table of Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₉I | evitachem.comnih.gov |

| Molecular Weight | 304.13 g/mol | cymitquimica.com |

| CAS Number | 1849-28-1 | evitachem.comnih.gov |

| IUPAC Name | 1-iodo-4-(2-phenylethynyl)benzene | nih.gov |

| Synonyms | 4-iodotolane, Benzene (B151609), 1-iodo-4-(phenylethynyl)- | nih.gov |

Structure

3D Structure

Properties

CAS No. |

1849-28-1 |

|---|---|

Molecular Formula |

C14H9I |

Molecular Weight |

304.12 g/mol |

IUPAC Name |

1-iodo-4-(2-phenylethynyl)benzene |

InChI |

InChI=1S/C14H9I/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H |

InChI Key |

FVSNTYPAZLFBKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Iodo 4 Phenylethynyl Benzene and Its Precursors

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for the formation of carbon-carbon bonds, particularly for constructing aryl-alkyne linkages. These methods are central to the synthesis of 1-iodo-4-(phenylethynyl)benzene, typically involving the reaction of an aryl halide with a terminal alkyne. The popularity of these reactions stems from their tolerance of a wide variety of functional groups, allowing for their application in complex molecular syntheses. thieme-connect.de

Sonogashira Coupling Reactions: Scope and Limitations

The Sonogashira reaction, a cross-coupling of a vinyl or aryl halide with a terminal alkyne, is a cornerstone in the synthesis of this compound and other diarylalkynes. rsc.org Originally developed in 1975, this reaction is prized for its reliability and mild reaction conditions. nih.govvander-lingen.nl The synthesis of this compound via this method typically involves the coupling of 1,4-diiodobenzene (B128391) with one equivalent of phenylacetylene (B144264).

The scope of the Sonogashira reaction is broad, accommodating a wide range of aryl halides and terminal alkynes bearing various functional groups. rsc.org The reactivity of the aryl halide follows the general trend: I > Br > Cl. researchgate.net However, the classic Sonogashira reaction has limitations. A significant side reaction is the copper-catalyzed homocoupling of the terminal alkyne (Glaser coupling), which leads to the formation of symmetrical diyne byproducts. vander-lingen.nl This can reduce the yield of the desired unsymmetrical product and complicate purification. Furthermore, the traditional use of phosphine (B1218219) ligands can be problematic as they are often air-sensitive and expensive. thieme-connect.com

The archetypal Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, most commonly copper(I) iodide (CuI). rsc.orgvander-lingen.nl In this system, the palladium species catalyzes the cross-coupling, while the copper co-catalyst is believed to form a copper acetylide intermediate, which facilitates the transmetalation step in the catalytic cycle. vander-lingen.nl An amine, such as triethylamine (B128534) or piperidine, is typically used as the base and often as the solvent. vander-lingen.nl

The synthesis of diarylalkynes is often achieved using a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) in conjunction with CuI. colab.wsnih.gov While highly effective, a key challenge in synthesizing this compound with this method is controlling the selectivity to prevent the formation of the diarylated byproduct, 1,4-bis(phenylethynyl)benzene (B159325). researchgate.net

Table 1: Examples of Copper-Co-catalyzed Sonogashira Reactions

| Aryl Halide | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Yield (%) | Product | Ref |

|---|---|---|---|---|---|---|---|---|

| Iodobenzene (B50100) | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Amine | Amine | - | Diphenylacetylene (B1204595) | vander-lingen.nl |

| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ | CuI | Dabco | DMF | Quantitative | 1-Nitro-4-(phenylethynyl)benzene | nih.gov |

To circumvent the issues associated with copper, particularly the undesirable alkyne homocoupling, numerous copper-free Sonogashira protocols have been developed. rsc.orgvander-lingen.nl These methods rely on a palladium catalyst and a base, eliminating the need for a copper co-catalyst. rsc.org The absence of copper often requires adjustments to the reaction conditions, such as the choice of palladium source, ligand, and base, to maintain high efficiency. vander-lingen.nlnih.gov

Protocols using palladium acetate (B1210297) (Pd(OAc)₂) with a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) have proven effective for the copper-free coupling of aryl iodides and bromides with terminal alkynes. thieme-connect.com Similarly, systems combining Pd(CH₃CN)₂Cl₂ with specialized phosphine ligands like cataCXium A have enabled copper-free couplings under mild conditions. acs.org These adaptations are particularly advantageous when high purity of the unsymmetrical product is required. nih.gov

Table 2: Examples of Copper-Free Sonogashira Reactions

| Aryl Halide | Alkyne | Pd Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Product | Ref |

|---|---|---|---|---|---|---|---|---|

| Aryl Iodides/Bromides | Terminal Alkynes | Pd(OAc)₂ / DABCO | DABCO | DMF | 100-120 | Moderate to Excellent | Arylalkynes | thieme-connect.com |

| 1-Iodo-4-(trifluoromethyl)benzene | Phenylacetylene | Pd(CH₃CN)₂Cl₂ / cataCXium A | Cs₂CO₃ | 2-MeTHF | Room Temp | - | 1-(Phenylethynyl)-4-(trifluoromethyl)benzene | nih.govacs.org |

| Aryl Iodides/Bromides | Terminal Alkynes | Pd(OAc)₂ | - | - | - | Good to Excellent | Arylalkynes | nih.gov |

Traditional Sonogashira reactions often use amines as both the base and solvent. vander-lingen.nl However, to simplify product purification and employ more environmentally benign conditions, amine-free protocols have been developed. acs.org These methods typically substitute the amine base with an inorganic base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃). nih.govacs.org

Research has demonstrated successful Sonogashira couplings at room temperature in the absence of both copper and amines. acs.org A system using Pd(CH₃CN)₂Cl₂ and the ligand cataCXium A with Cs₂CO₃ as the base has been effective for coupling various aryl halides. nih.govacs.org The move away from amine bases represents a significant step towards more sustainable and efficient chemical synthesis. acs.org

Increasing environmental concerns have spurred the development of Sonogashira reactions in aqueous media or other green solvents. rsc.org Performing organic reactions in water under mild conditions is a primary goal of green chemistry. rsc.org Water-soluble palladium complexes have been designed to facilitate these transformations. nih.gov

To overcome the solubility challenges of organic substrates in water, surfactants like cetyl-trimethylammonium bromide (CTAB) or sodium dodecyl sulfate (B86663) (SDS) are often employed. rsc.org These surfactants form micelles in water, creating a microenvironment where the reaction can proceed efficiently. Successful copper-free Sonogashira couplings have been reported in aqueous solutions at room temperature, highlighting the potential for these green methodologies in complex synthesis. nih.gov Another approach involves using alternative green solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources and is a suitable replacement for traditional solvents like THF. acs.org

Table 3: Sonogashira Coupling in Aqueous/Green Systems

| Aryl Halide | Alkyne | Pd Catalyst | System | Base | Temp (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| 4-Iodoanisole | 1-Octyne | Pd(PPh₃)₂Cl₂ | CTAB in H₂O | Piperidine | 40 | 92 | rsc.org |

| 4-Iodoanisole | 1-Octyne | Pd(PPh₃)₂Cl₂ | SDS in H₂O | Piperidine | 40 | 85 | rsc.org |

| Alkyne-encoded Protein | Aryl Iodides | Water-soluble Pd complex | Aqueous Buffer | - | 37 | 55-93 | nih.gov |

One-pot tandem reactions offer a streamlined approach to synthesizing complex molecules like unsymmetrical diarylalkynes, improving efficiency by reducing the number of intermediate purification steps. rsc.orgorganic-chemistry.org For the synthesis of this compound or similar structures, several tandem strategies have been devised.

One such method involves the sequential coupling of two different aryl halides to an acetylene (B1199291) source in the same pot. colab.wsnih.gov For instance, an aryl halide can be coupled with a protected alkyne like 2-methyl-3-butyn-2-ol. After the first coupling, the protecting group is removed in situ, and a second, different aryl halide is added to complete the synthesis of the unsymmetrical diarylalkyne. colab.wsnih.gov

Another innovative one-pot method uses propiolic acid as a stable and inexpensive acetylene source. rsc.orgorganic-chemistry.orgnih.gov This process involves a tandem Sonogashira coupling/decarboxylative coupling sequence. First, an aryl iodide undergoes a Sonogashira reaction with propiolic acid, followed by a decarboxylative coupling with a second aryl halide (e.g., an aryl bromide) to yield the final diarylalkyne. organic-chemistry.orgnih.gov This approach cleverly avoids the need for pre-functionalized or expensive terminal alkynes. rsc.org

Alternative Cross-Coupling Approaches for Related Structures

While Sonogashira coupling is a primary method for synthesizing this compound, other cross-coupling reactions are instrumental in creating related aryl-functionalized structures. evitachem.com

The Suzuki-Miyaura coupling is a versatile and powerful tool for forming carbon-carbon bonds, particularly in the synthesis of unsymmetrical biaryls. nih.govbeilstein-journals.org This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (like an arylboronic acid or ester) with an organic halide or triflate in the presence of a base. youtube.commdpi.com The key advantages of this method include its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids. nih.gov

The catalytic cycle is understood to proceed through three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron compound, and reductive elimination to yield the biaryl product and regenerate the catalyst. youtube.com The choice of ligands, solvents, and base can significantly influence the reaction's efficiency and scope. nih.gov For instance, the use of alcoholic solvents has been shown to be effective in the coupling of heteroaryl bromides. nih.gov

Recent advancements have expanded the scope of the Suzuki-Miyaura reaction to include a wider range of substrates, such as aryl chlorides, tosylates, and various heteroaryl systems, often achievable at room temperature with low catalyst loadings. nih.gov

Table 1: Key Features of Suzuki-Miyaura Coupling

| Feature | Description |

| Reactants | Aryl/vinyl halides or triflates and organoboron compounds |

| Catalyst | Palladium complexes |

| Key Steps | Oxidative addition, transmetalation, reductive elimination |

| Advantages | Mild conditions, high functional group tolerance, stable reagents |

The Heck reaction, or Mizoroki-Heck reaction, provides a method for the arylation or vinylation of alkenes by reacting an unsaturated halide with an alkene using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is notable for being one of the first examples of a carbon-carbon bond-forming reaction following a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

The reaction typically employs catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate, with bases like triethylamine or potassium carbonate. wikipedia.org The Heck reaction generally exhibits high chemoselectivity and can be performed under mild conditions. mdpi.com One of its significant advantages is its stereoselectivity, usually yielding the trans alkene product due to steric hindrance during the coupling process. youtube.com

The scope of the Heck reaction is broad, accommodating a variety of olefins, including acrylates and styrenes. mdpi.com It has also proven to be highly effective for intramolecular reactions, leading to the formation of carbocyclic and heterocyclic structures with a high degree of diastereoselectivity. chim.it

Precursor Synthesis and Halogenation Strategies

The synthesis of this compound relies on the availability of appropriately halogenated precursors.

The introduction of an iodine atom onto an aromatic ring is a critical step in the synthesis of aryl iodide precursors. Various methods have been developed for the selective iodination of aromatic compounds.

One approach involves the use of N-iodosuccinimide (NIS) with a catalytic amount of trifluoroacetic acid, which allows for the regioselective iodination of electron-rich aromatic compounds under mild conditions. researchgate.net Another method utilizes 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) in the presence of a thiourea (B124793) catalyst, offering a mild and highly regioselective iodination of activated aromatic compounds. organic-chemistry.orgorganic-chemistry.org

For less reactive substrates, stronger electrophilic iodine reagents, prepared from sodium periodate (B1199274) and iodine or potassium iodide in concentrated sulfuric acid, can be employed. organic-chemistry.org Additionally, a metal-free method for the iodination of arylboronic acids using molecular iodine and potassium carbonate has been reported, which tolerates a variety of functional groups. organic-chemistry.org The direct iodination of aromatic compounds can also be achieved using elemental iodine activated by reagents like Selectfluor for bulky alkyl-substituted benzene (B151609) derivatives. organic-chemistry.org

Table 2: Selected Iodination Reagents and Substrates

| Reagent System | Substrate Type | Key Features |

| NIS / Trifluoroacetic acid | Electron-rich aromatics | Mild conditions, high yields, regioselective. researchgate.net |

| DIH / Thiourea catalyst | Activated aromatic compounds | Organocatalytic, mild, highly regioselective. organic-chemistry.org |

| NaIO₄ / I₂ or KI / H₂SO₄ | Deactivated arenes | Strong electrophilic iodination. organic-chemistry.org |

| I₂ / K₂CO₃ | Arylboronic acids | Metal-free, tolerates various functional groups. organic-chemistry.org |

| I₂ / Selectfluor | Bulky alkyl-substituted benzenes | Progressive introduction of iodine atoms. organic-chemistry.org |

Aryl iodides can also be synthesized through the transformation of other functional groups. A notable example is the Sandmeyer-type reaction, which involves the diazotization of aromatic amines followed by treatment with an iodide source. organic-chemistry.org A convenient, water-based version of this reaction uses NaNO₂/KI in the presence of a sulfonic acid-based cation-exchange resin. organic-chemistry.org

Another strategy is the conversion of aryl bromides to aryl iodides, which can be achieved using a copper(I)-catalyzed reaction that is compatible with a wide range of functional groups, including those with N-H bonds. organic-chemistry.org Furthermore, arylhydrazines can be converted to aryl iodides using iodine in dimethyl sulfoxide (B87167) (DMSO); in this reaction, iodine acts as both an oxidant and the iodinating agent. acs.org

Regioselectivity and Chemoselectivity in Synthesis

Controlling regioselectivity and chemoselectivity is paramount in the synthesis of complex molecules like this compound.

In Suzuki-Miyaura couplings, the inherent nature of the reaction, which couples a specific organoboron compound with an aryl halide, ensures high regioselectivity. beilstein-journals.org Chemoselectivity can also be achieved, for example, by using aryltriazenes as electrophiles, which can react selectively in the presence of aryl halides. beilstein-journals.org

For iodination reactions, regioselectivity is often dictated by the electronic and steric properties of the substrate. organic-chemistry.org For instance, in the organocatalytic iodination of activated aromatic compounds, the reaction is generally highly regioselective. organic-chemistry.org Similarly, the iodination of arylboronic acids with N-iodosuccinimide typically yields only the ipso-substituted product, demonstrating high regioselectivity. organic-chemistry.org

Control of Mono- and Bis-Coupling Products

A significant challenge in the synthesis of this compound from 1,4-diiodobenzene is the control of selectivity between the desired mono-coupled product and the bis-coupled byproduct, bis(phenylethynyl)benzene. The relative reactivity of the C-I bonds in 1,4-diiodobenzene and the product, this compound, dictates the product distribution.

Several strategies have been developed to favor the formation of the mono-coupled product. One effective approach involves exploiting the difference in reactivity between the two C-I bonds. The reaction of two equivalents of 1-bromo-4-iodobenzene (B50087) with trimethylsilylacetylene (B32187) can be controlled to selectively form bis(4-bromophenyl)acetylene (B50430) by running the reaction at room temperature, highlighting the higher reactivity of the C-I bond over the C-Br bond. wikipedia.org Similarly, in the case of 5-substituted-1,2,3-triiodobenzene, the Sonogashira coupling occurs selectively at the less sterically hindered terminal C-I bonds. rsc.orgrsc.orgresearchgate.net By using one equivalent of the aryl acetylene, the mono-coupled product can be obtained with high regioselectivity. rsc.orgresearchgate.net Employing 2.0 equivalents of the arylacetylene in a one-pot reaction leads to the formation of the double-coupled product, again with excellent site selectivity. rsc.orgrsc.orgresearchgate.net

The slow addition of the alkyne reactant can also be a crucial factor in controlling the selectivity, particularly in copper-free Sonogashira reactions, to limit the formation of undesired enyne byproducts. acs.org

Influence of Electronic and Steric Factors on Reaction Outcomes

The outcome of the Sonogashira coupling is significantly influenced by both electronic and steric factors of the reactants.

Electronic Effects: The reactivity of aryl halides in the Sonogashira reaction generally follows the order: I > Br > Cl. wikipedia.org This trend is due to the decreasing bond strength of the carbon-halogen bond down the group. Electron-withdrawing groups on the aryl halide tend to increase the reaction rate by making the carbon atom more electrophilic and facilitating oxidative addition to the palladium catalyst. acs.orgnih.gov Conversely, electron-rich aryl halides are generally less reactive. nih.gov For the alkyne component, electron-rich arylacetylenes often lead to higher yields in couplings with electron-poor or neutral triiodoarenes. rsc.orgrsc.orgresearchgate.net

Steric Effects: Steric hindrance around the reaction center on either the aryl halide or the alkyne can significantly impede the coupling reaction. researchgate.netacs.org In the case of polysubstituted aryl halides like 5-substituted-1,2,3-triiodobenzene, the coupling reaction occurs preferentially at the less sterically hindered positions. rsc.orgrsc.orgresearchgate.net The steric bulk of the phosphine ligands on the palladium catalyst also plays a critical role; a certain level of steric bulk is necessary for efficient catalysis, but excessive bulk can hinder the reaction. rsc.org

| Factor | Influence on Reaction Outcome | Example |

|---|---|---|

| Electronic Effects (Aryl Halide) | Reactivity order: I > Br > Cl. wikipedia.org Electron-withdrawing groups increase reactivity. acs.orgnih.gov | Coupling of 4-nitro-phenyl chloride is more facile than phenyl chloride. acs.org |

| Electronic Effects (Alkyne) | Electron-rich arylacetylenes can lead to higher yields with electron-poor aryl halides. rsc.orgrsc.orgresearchgate.net | Higher yields are achieved with electron-rich arylacetylenes and 1,2,3-triiodoarenes. rsc.orgrsc.org |

| Steric Effects (Substrate) | Increased steric hindrance around the reactive site decreases the reaction rate. researchgate.netacs.org | Coupling at the terminal C-I bonds of 5-substituted-1,2,3-triiodobenzene is favored. rsc.orgrsc.orgresearchgate.net |

| Steric Effects (Ligand) | The steric bulk of phosphine ligands affects catalytic activity. rsc.org | A critical cone angle of ~170° for phosphine ligands can be optimal for catalytic activity. rsc.org |

Catalytic Systems and Ligand Design in C-C Bond Formation

The efficiency and selectivity of the Sonogashira reaction are highly dependent on the catalytic system employed, which typically consists of a palladium pre-catalyst, ligands, and often a copper co-catalyst.

Role of Palladium Pre-catalysts and Ligands

Palladium complexes are central to the Sonogashira coupling, facilitating the key steps of oxidative addition and reductive elimination. wikipedia.orgacs.org

Palladium Pre-catalysts: Both palladium(0) and palladium(II) complexes can serve as pre-catalysts. wikipedia.orgyoutube.com Common Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ are reduced in situ to the active Pd(0) species by amines, phosphine ligands, or other reactants. wikipedia.org Other widely used pre-catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃. wikipedia.orglibretexts.org The development of air- and moisture-stable palladium pre-catalysts, such as those with meta-terarylphosphine ligands, has simplified the experimental setup for copper-free Sonogashira reactions. rsc.org

Ligands: Ligands play a crucial role in stabilizing the palladium center, influencing its reactivity, and preventing the formation of palladium black. enscm.fr The choice of ligand is critical for the success of the coupling reaction. mit.edu

Phosphine Ligands: Triphenylphosphine (PPh₃) is a classic ligand used in Sonogashira reactions. libretexts.org Bulky and electron-rich phosphine ligands can enhance the efficiency of the coupling. libretexts.org The development of biaryl monophosphine ligands has led to catalyst systems with greater activity and stability. mit.edu

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as effective alternatives to phosphine ligands, acting as strong σ-donors. libretexts.org NHC-palladium complexes have shown high catalytic activity in both copper-co-catalyzed and copper-free Sonogashira reactions. nih.govlibretexts.org

Nitrogen-based Ligands: Palladium complexes with nitrogen-based ligands, such as those derived from Schiff bases, have also been successfully employed as catalysts, particularly for room temperature Sonogashira reactions under copper-free conditions. rsc.org

Copper Co-catalysis and its Mechanistic Aspects

The Sonogashira reaction is traditionally co-catalyzed by a copper(I) salt, typically copper(I) iodide (CuI). wikipedia.org

Mechanistic Aspects: The Sonogashira reaction is generally understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide.

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide. youtube.com The acidity of the alkyne's terminal proton is increased through the formation of a π-alkyne-copper complex, which facilitates its deprotonation by the base. libretexts.orgyoutube.com

Transmetalation: The copper acetylide then transfers the acetylide group to the palladium(II) complex. This transmetalation step is often considered the rate-determining step of the reaction. acs.org

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.org

While highly effective, the use of copper can sometimes lead to the formation of undesired alkyne homocoupling products (Glaser coupling). wikipedia.org This has prompted the development of copper-free Sonogashira protocols. nih.govrsc.org

Emerging Catalytic Systems (e.g., Gold-catalyzed oxidative coupling)

Recent research has explored alternative catalytic systems for C-C bond formation, with gold catalysis emerging as a promising area.

Gold-catalyzed Oxidative Coupling: Gold catalysts have been shown to be effective in promoting the oxidative coupling of terminal alkynes. nih.govnih.gov These reactions can be used to synthesize both symmetrical and unsymmetrical 1,3-diynes. nih.govorganic-chemistry.org A key advantage of gold catalysis is its potential for high selectivity, often avoiding the homocoupling side products that can be problematic in copper-catalyzed reactions. nih.govorganic-chemistry.org The mechanism is thought to involve the formation of a gold acetylide intermediate, followed by oxidative addition and reductive elimination, potentially involving a Au(I)/Au(III) redox cycle. organic-chemistry.org The use of N,N-ligands like 1,10-phenanthroline (B135089) has been found to be crucial for promoting these transformations. nih.govorganic-chemistry.org Gold catalysis has also been applied to the synthesis of various heterocyclic compounds and macrocycles. nih.govacs.orgrsc.org

| Catalytic System | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Palladium/Copper | Classic Sonogashira conditions. wikipedia.org Two interconnected catalytic cycles. libretexts.org | High reaction rates, mild conditions. wikipedia.org | Potential for alkyne homocoupling (Glaser coupling). wikipedia.org |

| Copper-Free Palladium | Avoids copper-related side reactions. rsc.org Often requires specific ligands (e.g., bulky phosphines, NHCs). nih.govrsc.org | Reduced byproducts, simplified purification. wikipedia.org | May require harsher conditions or specialized catalysts. nih.gov |

| Gold-Catalyzed Oxidative Coupling | Emerging method for C(sp)-C(sp) bond formation. nih.govnih.gov Can provide high selectivity for cross-coupling. organic-chemistry.org | Excellent heteroselectivity, avoids homocoupling. organic-chemistry.org | Still a developing area, may require specific oxidants and ligands. nih.govorganic-chemistry.org |

Reactivity and Chemical Transformations of 1 Iodo 4 Phenylethynyl Benzene

Post-Functionalization Strategies at the Iodine Center

The iodine atom is an excellent leaving group in many reactions, particularly in metal-catalyzed cross-coupling reactions, and can also participate in nucleophilic aromatic substitution under certain conditions. evitachem.com

The carbon-iodine bond is the most reactive of the haloarene bonds (C-I > C-Br > C-Cl) in common palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings. wikipedia.org This high reactivity allows for selective functionalization at the iodine position.

A prime example is the Sonogashira coupling, where 1-iodo-4-(phenylethynyl)benzene can be coupled with another terminal alkyne to extend the conjugated system. For instance, its reaction with 1,4-diethynylbenzene (B1207667), catalyzed by tetrakis(triphenylphosphine)palladium(0) and copper(I) iodide, yields 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene, a larger, rigid π-conjugated molecule. rsc.org This transformation underscores the utility of this compound as a modular building block for advanced organic materials. evitachem.com

The reaction proceeds via a catalytic cycle involving the oxidative addition of the palladium catalyst to the C-I bond, followed by transmetalation with the copper acetylide and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. evitachem.com

Table 1: Sonogashira Coupling of this compound

| Reactant A | Reactant B | Catalyst System | Solvent/Base | Conditions | Product | Yield | Reference |

| This compound | 1,4-Diethynylbenzene | Pd(PPh₃)₄, CuI | Toluene (B28343) / Diisopropylamine | 65 °C, 12 h | 1,4-Bis(4-(phenylethynyl)phenylethynyl)benzene | 86% | rsc.org |

Similarly, the iodine atom readily participates in Suzuki-Miyaura coupling reactions, where it is replaced by an organic substituent from an organoboron compound, such as a phenylboronic acid. evitachem.comorganic-chemistry.org This reaction also proceeds via a palladium-catalyzed cycle and is a powerful method for forming biaryl structures. The general applicability of Suzuki couplings allows for the introduction of a wide variety of aryl, vinyl, or alkyl groups at the iodine position. organic-chemistry.orgnih.gov

Nucleophilic aromatic substitution (SNAr) offers a pathway to replace the iodine atom with a nucleophile. evitachem.com The success of this reaction typically depends on two key factors: the presence of strong electron-withdrawing groups on the aromatic ring and the nature of the leaving group. libretexts.orglibretexts.org

The phenylethynyl group at the para position acts as a mild electron-withdrawing group, which helps to activate the ring toward nucleophilic attack. This activation occurs because the electron-withdrawing group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.orgyoutube.com The attack of a nucleophile (e.g., an alkoxide or an amine) forms a resonance-stabilized carbanion, followed by the expulsion of the iodide ion to restore aromaticity. libretexts.org

However, the leaving group ability in the addition-elimination SNAr mechanism is typically F > Cl > Br > I. youtube.com This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by a more electronegative halogen that polarizes the C-X bond, rather than the expulsion of the leaving group. Consequently, while the phenylethynyl group provides some activation, the poor leaving group ability of iodine makes this compound less reactive in standard SNAr reactions compared to its fluoro or chloro analogs. Such reactions, if they proceed, often require harsh conditions like high temperatures or very strong nucleophiles. youtube.com

Transformations Involving the Phenylethynyl Moiety

The carbon-carbon triple bond of the phenylethynyl group is a site of high electron density and is susceptible to various addition and cycloaddition reactions.

The alkyne unit in this compound can act as a dipolarophile or dienophile in cycloaddition reactions. sinica.edu.tw These reactions are powerful tools for constructing five- and six-membered rings in a stereospecific and regioselective manner.

In a [4+2] cycloaddition, or Diels-Alder reaction, the alkyne can react with a conjugated diene to form a cyclohexadiene derivative. libretexts.orglibretexts.org The reactivity of the alkyne as a dienophile is enhanced if it is substituted with electron-withdrawing groups. libretexts.org

Another important class of reactions is the 1,3-dipolar cycloaddition, where the alkyne (the dipolarophile) reacts with a 1,3-dipole (such as an azide (B81097), nitrile oxide, or diazomethane) to form a five-membered heterocyclic ring. sinica.edu.twyoutube.com For example, reaction with an azide would yield a triazole derivative. These reactions are highly efficient and are central to the field of click chemistry.

While thermally initiated [2+2] cycloadditions between two simple alkynes are generally forbidden by orbital symmetry rules, photochemical [2+2] cycloadditions can occur upon irradiation with UV light. libretexts.org Furthermore, specialized alkynes or reaction partners, such as highly strained systems or certain transition metal catalysts, can facilitate [2+2] cycloadditions under thermal conditions. researchgate.net For instance, phenylacetylene (B144264) has been shown to undergo [2+2] cycloaddition with highly reactive unsymmetrical disilenes. researchgate.net

Electrophilic and Radical Reactions

Both the aromatic rings and the alkyne bond can undergo electrophilic and radical reactions, though the reactivity is modulated by the existing substituents.

Halogenation of this compound can occur at several positions. Electrophilic addition of halogens like bromine or chlorine across the triple bond is a typical reaction for alkynes, which would proceed via a cyclic halonium ion intermediate to give a dihaloalkene. youtube.com

Electrophilic aromatic substitution on the benzene (B151609) rings is also possible. The reactivity and regioselectivity are governed by the directing effects of the substituents. The iodo-substituted ring contains two directing groups: the iodine atom (ortho-, para-directing, deactivating) and the phenylethynyl group (meta-directing, deactivating). The unsubstituted phenyl ring is activated relative to the iodo-substituted ring. Therefore, electrophilic halogenation would likely occur on the terminal phenyl ring.

Iodination of the alkyne itself can also be achieved. For instance, arylacetylenes can be iodinated at the alkyne carbon using molecular iodine in the presence of a base like 4-(dimethylamino)pyridine (DMAP). mdpi.com Additionally, under conditions that generate an iodonium (B1229267) ion (I+), such as using an oxidizing agent, electrophilic iodination can occur. orgoreview.com

The C-I bond itself is susceptible to homolytic cleavage under conditions of pyrolysis or photolysis, which can lead to the formation of a phenylethynylphenyl radical. rsc.orgacs.org This radical species can then engage in various subsequent radical reactions.

C-H Activation and Functionalization of Related Scaffolds

The core structure of this compound, an iodoarene, provides a platform for various C-H activation and functionalization reactions. While direct C-H activation on the this compound molecule itself is not extensively detailed in the provided results, the reactivity of related iodoarene scaffolds offers significant insights into its potential transformations.

Iodoarenes are unique among halogenated aromatics due to their ability to form stable hypervalent iodine(III) compounds. csic.es This property can be exploited to direct C-H functionalization at positions ortho or para to the iodine atom. csic.es The process typically involves the in-situ generation of an iodine(III) species, which then facilitates the C-H activation and subsequent coupling with a suitable partner. csic.es

For instance, iterative C-H functionalization has been demonstrated on phenyliodine, showcasing the potential to build multi-substituted arenes. csic.es This involves sequential iodine-directed oxidation and C-H coupling cycles, engaging multiple aromatic C-H sites. csic.es One developed method involves an iodane-directed para C-H benzylation. csic.es Another strategy employs sulfonyl-substituted allylic silanes for selective allylation ortho to the iodine. csic.es These examples on simpler iodoarenes suggest that the phenyl and phenylethynyl rings of this compound could potentially undergo similar directed C-H functionalization reactions, allowing for the introduction of various substituents.

Furthermore, the functionalization of scaffolds can be achieved through cross-coupling reactions, which, while not strictly C-H activation, are a primary method for derivatizing the this compound core. The iodine atom is an excellent leaving group in palladium-catalyzed reactions like the Suzuki, Sonogashira, and Heck couplings. evitachem.comvanderbilt.edu These reactions enable the formation of new carbon-carbon bonds at the position of the iodine, effectively functionalizing the scaffold. evitachem.comvanderbilt.edu For example, this compound can be coupled with 1,4-diethynylbenzene in a Sonogashira reaction to synthesize larger poly(phenyleneethynylene) structures. rsc.org

The following table summarizes representative C-H functionalization reactions on related iodoarene scaffolds, which could be conceptually applied to this compound.

| Reaction Type | Reagents | Position of Functionalization | Product Type |

| para-C-H Benzylation | Benzyl(trimethyl)silane | para to Iodine | para-Benzylated Iodoarene |

| ortho-C-H Allylation | Sulfonyl-substituted allylic silanes | ortho to Iodine | ortho-Allylated Iodoarene |

| ortho-C-H Propargylation | Propargyl(trimethyl)silane | ortho to Iodine | ortho-Propargylated Iodoarene |

Role of Hypervalent Iodine Reagents in Derivatization

Hypervalent iodine compounds, which contain iodine in a higher oxidation state than its normal monovalent state (e.g., +3 or +5), are versatile reagents in organic synthesis. nih.govprinceton.edu They are known for their mild and selective oxidizing properties, low toxicity, and ease of handling. princeton.eduorganic-chemistry.org this compound can serve as a precursor for the synthesis of such hypervalent iodine reagents, which can then be used to derivatize other organic molecules.

The synthesis of hypervalent iodine(III) compounds from iodoarenes like this compound is a well-established process. Common methods involve the oxidation of the iodine atom using various oxidizing agents. For example, iodoarenes can be converted to (dichloroiodo)arenes by reaction with chlorine gas. nih.govprinceton.edu These can then be further transformed into other useful reagents like iodosylarenes and [bis(acyloxy)iodo]arenes. arkat-usa.org

Once formed, these hypervalent iodine reagents derived from this compound could participate in a wide range of chemical transformations, acting as oxidizing agents or as electrophilic group transfer reagents. nih.gov For instance, (diacetoxyiodo)arenes can be used for the oxidation of alcohols to aldehydes and ketones. tcichemicals.com They can also mediate Hofmann-type rearrangements and facilitate the synthesis of α-keto esters and amides from nitromethyl aryl ketones. organic-chemistry.org

A particularly interesting application is in the alkynylation of various substrates. Hypervalent iodine reagents bearing an alkynyl group, such as 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one (TIPS-EBX), have been developed for the electrophilic transfer of an alkyne moiety. nih.gov Given that this compound already contains a phenylethynyl group, it could potentially be converted into a hypervalent iodine reagent capable of transferring this specific group to nucleophiles.

The table below outlines the preparation of common hypervalent iodine(III) reagents from an iodoarene (ArI) like this compound.

| Hypervalent Iodine(III) Reagent | Preparation from ArI | Common Oxidants/Reagents |

| (Dichloroiodo)arene (ArICl₂) | Direct chlorination | Cl₂ |

| (Difluoroiodo)arene (ArIF₂) | Fluorination | F₂, XeF₂, Selectfluor |

| Iodosylarene (ArIO) | Hydrolysis of ArICl₂ | NaOH |

| [Bis(acyloxy)iodo]arene (ArI(OCOR)₂) | Reaction with carboxylic acids/anhydrides | Peracetic acid, m-CPBA |

| [Hydroxy(tosyloxy)iodo]arene (ArI(OH)OTs) | Oxidation in the presence of tosylic acid | m-CPBA, PTSA·H₂O |

Oxidative and Reductive Transformations

The this compound molecule possesses two main sites susceptible to oxidative and reductive transformations: the phenylethynyl group and the iodobenzene (B50100) moiety.

Oxidative Transformations:

The phenylethynyl group can undergo oxidation to form various carbonyl compounds. evitachem.com For instance, strong oxidizing agents can cleave the carbon-carbon triple bond. A milder and synthetically more useful transformation is the oxidation of the alkyne to an α-diketone. This can be achieved using reagents like potassium permanganate (B83412) or ruthenium tetroxide. Another possibility is the oxidative cleavage of the triple bond, which can be accomplished with reagents like ozone (ozonolysis) or a combination of a ruthenium or osmium catalyst with an oxidant like sodium periodate (B1199274). nih.gov

The iodine atom in this compound can be oxidized to higher valence states, as discussed in the previous section on hypervalent iodine reagents. This transformation from iodine(I) to iodine(III) or iodine(V) is a key step in activating the molecule for various synthetic applications. arkat-usa.org

Reductive Transformations:

The phenylethynyl group can be reduced to either a (Z)- or (E)-alkene or completely to an alkane. evitachem.com The stereochemical outcome of the alkene formation depends on the chosen reducing agent and reaction conditions. For example, catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) typically yields the cis-alkene. In contrast, reduction with sodium in liquid ammonia (B1221849) (Birch reduction) generally produces the trans-alkene. Complete saturation of the triple bond to form the corresponding alkane, 1-iodo-4-(phenylethyl)benzene, can be achieved through catalytic hydrogenation with catalysts like palladium on carbon.

The carbon-iodine bond can also undergo reductive cleavage. This deiodination can be accomplished using various reducing agents, such as catalytic hydrogenation or by using a metal and a proton source, to yield phenylethynylbenzene.

The following table summarizes the potential oxidative and reductive transformations of this compound.

| Transformation | Reagent/Condition | Product |

| Oxidation | ||

| Alkyne to α-Diketone | KMnO₄ or RuO₄ | 1-(4-Iodophenyl)-2-phenyl-1,2-ethanedione |

| Oxidative Cleavage | O₃, then workup | 4-Iodobenzoic acid and Benzoic acid |

| Iodine(I) to Iodine(III) | Peracetic acid | [Bis(acetoxy)iodo]-4-(phenylethynyl)benzene |

| Reduction | ||

| Alkyne to cis-Alkene | H₂, Lindlar's catalyst | (Z)-1-Iodo-4-(styryl)benzene |

| Alkyne to trans-Alkene | Na, NH₃ (l) | (E)-1-Iodo-4-(styryl)benzene |

| Alkyne to Alkane | H₂, Pd/C | 1-Iodo-4-(phenylethyl)benzene |

| Reductive Deiodination | H₂, Pd/C | Phenylethynylbenzene |

Advanced Spectroscopic and Structural Elucidation of 1 Iodo 4 Phenylethynyl Benzene and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

A known crystal structure for 1-Iodo-4-(phenylethynyl)benzene is deposited in the Crystallography Open Database (COD) under the number 7234474. nih.gov The data, originating from a 2015 study by Yang et al., reports the compound crystallizes in the orthorhombic space group Pnma. nih.gov

| Parameter | Value |

|---|---|

| Database Code | 7234474 (COD) |

| Formula | C14H9I |

| Crystal System | Orthorhombic |

| Space Group | P n m a |

| a (Å) | 23.161 |

| b (Å) | 9.844 |

| c (Å) | 4.833 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

| Z | 4 |

Molecular Conformation and Geometry

The structure of this compound consists of a linear, rigid rod-like molecule. The central ethynyl (B1212043) (–C≡C–) linker ensures that the two phenyl rings are held in a co-linear fashion. The molecule possesses a largely planar conformation, which is a common feature for diphenylacetylene (B1204595) derivatives. researchgate.net The C–I bond at one end and the terminal phenyl ring at the other create a significant dipole moment across the molecule.

Detailed analysis of the bond lengths and angles reveals a geometry consistent with theoretical models. The C–I bond length is a critical parameter, influencing the strength of potential halogen bonds. The triple bond of the ethynyl group is typically around 1.20 Å, while the C-C single bonds connecting the alkyne to the phenyl rings are in the range of 1.43 Å. Within the benzene (B151609) rings, the C-C bond lengths are expected to be approximately 1.39 Å, characteristic of aromatic systems. The linearity of the C–C≡C–C fragment is a defining feature, with bond angles close to 180°.

Crystal Packing and Supramolecular Interactions

The arrangement of this compound molecules in the solid state is a delicate balance of various non-covalent forces. These interactions, though individually weak, collectively determine the crystal's stability and physical properties. The dominant interactions are typically halogen bonding and hydrogen bonding, which guide the assembly of the molecules into a well-defined three-dimensional lattice. rsc.orgmdpi.com

The iodine atom in this compound is a potent halogen bond (XB) donor. acs.org Due to the electron-withdrawing effect of the sp-hybridized carbon of the alkyne, the iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, located on the extension of the C–I covalent bond. This electrophilic region can engage in attractive, directional interactions with Lewis basic sites, such as lone pairs on heteroatoms (e.g., N, O, S) or π-systems of aromatic rings. mdpi.comacs.org

In the absence of stronger XB acceptors, the iodine atom can interact with the π-electron cloud of a neighboring phenyl or iodophenyl ring, forming C–I···π interactions. Studies on analogous iodoalkyne compounds have shown that these interactions are highly directional and play a crucial role in the formation of supramolecular assemblies like chains or sheets. rsc.orgnih.gov For instance, in co-crystals with bromide anions, related molecules like 1,4-bis(iodoethynyl)benzene form strong, linear C–I···Br⁻ halogen bonds that dictate the primary structure of the crystal. rsc.orgunizar.es

Arene-perfluoroarene interactions are a specific type of π-stacking driven by electrostatic complementarity between the electron-rich hydrocarbon arene and the electron-poor perfluorinated arene. The opposing quadrupole moments of the two ring systems lead to a favorable face-to-face stacking arrangement. This interaction has been exploited to construct highly ordered co-crystals and materials with enhanced electronic properties. rsc.org

A search of the current literature and crystallographic databases did not yield specific examples of co-crystals formed between this compound and perfluoroarenes. While the phenyl ring of the title compound could theoretically act as the electron-rich donor, dedicated studies to explore its co-crystallization with molecules like octafluoronaphthalene (B166452) or hexafluorobenzene (B1203771) have not been reported. rsc.orgresearchgate.net Therefore, there is no experimental data to detail this specific interaction for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13). The chemical shift (δ), signal multiplicity (splitting pattern), and integration of the peaks in an NMR spectrum allow for the unambiguous assignment of atoms within the molecular framework.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the two different benzene rings. The protons on the iodinated ring will be in a different electronic environment compared to those on the terminal phenyl ring, leading to different chemical shifts. Typically, aromatic protons resonate in the region of 7.0-8.0 ppm. The protons on the iodinated ring, specifically those ortho to the electron-withdrawing iodine atom, are expected to appear at a slightly downfield (higher ppm) chemical shift compared to the others.

The ¹³C NMR spectrum provides complementary information. The two quaternary carbons of the alkyne bridge (–C≡C–) are particularly characteristic, typically appearing in the 80-95 ppm range. The carbon atom bonded to the iodine (C-I) is also a key indicator, with its chemical shift being significantly influenced by the heavy atom effect of iodine, often causing it to appear at a relatively upfield position compared to analogous carbons in other halogenated benzenes.

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 1-Nitro-4-(phenylethynyl)benzene | ¹H | 8.22 (d, 2H), 7.66 (d, 2H), 7.50-7.47 (m, 2H), 7.33-7.29 (m, 3H) |

| ¹³C | 146.9, 132.2, 131.8, 130.2, 129.3, 128.5, 123.6, 122.1, 94.7, 87.5 | |

| 1-Fluoro-4-(phenylethynyl)benzene | ¹H | 7.56-7.52 (m, 4H), 7.39-7.36 (m, 3H), 7.06 (t, 2H) |

| ¹³C | 162.3 (d, J=249.1 Hz), 133.4 (d, J=8.3 Hz), 131.4, 128.2, 122.9, 119.3, 115.6, 115.4, 88.9, 88.2 | |

| This compound | ¹H | Expected in the range of 7.2-7.8 ppm, with distinct multiplets for each aromatic ring. |

| ¹³C | Expected alkyne signals ~85-95 ppm; C-I signal expected ~90-95 ppm; other aromatic signals ~120-140 ppm. |

Note: Experimental data for this compound is predicted based on values for similar structures. The data for nitro and fluoro derivatives are from literature for comparative purposes. wiley-vch.de

Advanced ¹H and ¹³C NMR Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei.

In the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃) at 300 MHz, distinct signals corresponding to the different protons in the molecule are observed. The protons of the unsubstituted phenyl ring and the iodo-substituted phenyl ring appear as multiplets and doublets in the aromatic region of the spectrum. Specifically, the spectrum shows a multiplet between δ 7.24 and 7.35 ppm, which can be attributed to the five protons of the terminal phenyl group. Two doublets are observed at δ 7.50 ppm and δ 7.68 ppm, each with a J-coupling constant of 8.4 Hz, corresponding to the four protons on the 4-iodophenyl ring.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 7.24 - 7.35 | multiplet | - | 5H | Phenyl-H |

| 7.50 | doublet | 8.4 | 2H | 4-Iodophenyl-H |

| 7.68 | doublet | 8.4 | 2H | 4-Iodophenyl-H |

Source: 300 MHz, CDCl₃

Mass Spectrometry for Molecular Structure Confirmation and Mechanistic Insights

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides invaluable information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation pathways.

For this compound (C₁₄H₉I), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 304.12 g/mol . nih.gov The presence of this peak confirms the molecular identity of the compound.

While a detailed experimental mass spectrum with fragmentation analysis for this compound is not explicitly detailed in the available search results, general principles of mass spectrometry of aromatic and halogenated compounds can provide expected fragmentation patterns. Common fragmentation pathways would likely involve the loss of the iodine atom, leading to a significant fragment ion at m/z corresponding to the phenylethynylbenzene cation. Further fragmentation of the phenyl and phenylethynyl groups would also be anticipated. The PubChem database does indicate the availability of a GC-MS spectrum for this compound. nih.gov

Vibrational Spectroscopy (IR) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be expected to show several characteristic absorption bands corresponding to its specific functional groups. The presence of the alkyne C≡C triple bond would be indicated by a stretching vibration in the region of 2100-2260 cm⁻¹. The aromatic C-H stretching vibrations would appear at wavenumbers slightly above 3000 cm⁻¹, typically in the range of 3000-3100 cm⁻¹. The C-C stretching vibrations within the aromatic rings would give rise to characteristic bands in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, typically between 480 and 610 cm⁻¹. While the PubChem database indicates the existence of a vapor phase IR spectrum, specific peak assignments from experimental data are not provided in the search results. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Alkyne C≡C Stretch | 2100 - 2260 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-I Stretch | 480 - 610 |

Computational and Theoretical Investigations of 1 Iodo 4 Phenylethynyl Benzene

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods map the distribution of electrons and determine the energies of molecular orbitals.

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's electronic behavior and chemical reactivity. numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. numberanalytics.com

The energy difference between these two orbitals is known as the HOMO-LUMO gap. numberanalytics.com This gap is a critical parameter, as it relates to the molecule's electronic excitability and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, as less energy is required to move an electron from the ground state (HOMO) to an excited state (LUMO). libretexts.org This often corresponds to higher chemical reactivity. numberanalytics.com For conjugated systems like 1-iodo-4-(phenylethynyl)benzene, extending the π-system generally leads to a smaller HOMO-LUMO gap and absorption of light at longer wavelengths. libretexts.org

In a related study on the phenylethynyl radical, a key structural component of this compound, high-level ab initio calculations were used to determine its electronic structure. rsc.org The adiabatic ionization energy (AIE) of the phenylethynyl radical, which corresponds to the energy required to remove an electron from its HOMO, was experimentally determined and calculated to be 8.90 ± 0.05 eV. rsc.org This value provides an estimate for the energy level of the HOMO in this π-conjugated system. Theoretical methods such as Density Functional Theory (DFT) and Wave Function Theory (WFT) are commonly employed to calculate frontier orbital energies and the associated HOMO-LUMO gap. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest-energy molecular orbital that is occupied by electrons. | Represents the ability to donate electrons; related to ionization potential. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy molecular orbital that is not occupied by electrons. | Represents the ability to accept electrons; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. numberanalytics.com |

The distribution of electron density within the this compound molecule is governed by the electronic properties of its constituent parts: the two phenyl rings, the ethynyl (B1212043) linker, and the iodine substituent. The iodine atom is electronegative and acts primarily as an electron-withdrawing group through inductive effects (σ-withdrawal). However, it also possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance (π-donation), a common characteristic of halogen substituents on a benzene (B151609) ring.

Computational techniques can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. For this compound, an MEP map would likely show regions of negative potential (electron-rich) associated with the π-systems of the phenyl rings and the triple bond, while the area around the iodine and the hydrogen atoms would exhibit a more positive potential.

Photophysical Properties Simulation and Prediction

Theoretical simulations are invaluable for predicting and understanding the photophysical properties of molecules, including how they absorb and emit light and the dynamics of their excited states.

Upon absorption of light, this compound is promoted to an electronic excited state. The subsequent relaxation processes are complex and occur on ultrafast timescales. Studies on the closely related model compound 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) provide significant insight into these dynamics. worktribe.comnih.govnih.gov

Computational and experimental studies on BPEB reveal that it exists as a mixture of non-planar rotational isomers (rotamers) in solution at room temperature due to a low torsional barrier in the ground state. nih.govdntb.gov.ua However, upon photoexcitation, the molecule undergoes a structural reorganization. Femtosecond transient absorption (fs-TA) and Ultrafast Raman Loss Spectroscopy (URLS) studies show a multi-exponential decay, which is related to these complex structural dynamics. nih.govresearchgate.net A key process is the planarization of the molecule in the excited state, which is driven by a much higher torsional barrier in this state. nih.govdntb.gov.ua This excited-state planarization is believed to be a significant factor contributing to the high fluorescence quantum yield observed for such molecules. researchgate.net The dynamics show that the carbon-carbon triple bond responds slightly faster to this structural change than the double bonds within the phenyl rings. nih.gov

The absorption and emission spectra of conjugated molecules like this compound are governed by transitions between electronic states. Time-dependent density functional theory (TD-DFT) is a common computational method used to simulate UV-Vis absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. researchgate.net

For the model compound 1,4-bis(phenylethynyl)benzene, photophysical measurements indicate that it behaves in a conventional manner, with fluorescence occurring from the lowest vibrational level of the first excited singlet state (S₁). worktribe.comnih.gov However, theoretical considerations and experimental data in highly viscous, low-temperature glasses show evidence of inhomogeneous fluorescence behavior. worktribe.comuwa.edu.au This suggests that different conformers of the molecule are present and that the rate of relaxation between these excited-state conformers is slow compared to the rate of fluorescence, leading to emission spectra that depend on the specific excitation wavelength. worktribe.comuwa.edu.au

| Photophysical Process | Theoretical Description | Key Influencing Factors |

|---|---|---|

| Absorption (S₀ → Sₙ) | Excitation of an electron from an occupied orbital (typically HOMO) to an unoccupied orbital (typically LUMO) upon photon absorption. | HOMO-LUMO gap, molecular conformation, solvent polarity. |

| Excited State Relaxation | Structural reorganization (e.g., planarization) and vibrational cooling in the excited state. | Torsional barriers, solvent viscosity, temperature. worktribe.comnih.gov |

| Fluorescence (S₁ → S₀) | Radiative decay from the first excited singlet state back to the ground state. | Rate of non-radiative decay processes, structural rigidity in the excited state. researchgate.net |

Reaction Mechanism Modeling

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions. For this compound, modeling can be applied to understand its stability, decomposition pathways, and its reactivity in synthetic transformations. The C–I bond is a key reactive site, particularly in transition-metal-catalyzed cross-coupling reactions.

Theoretical methods can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. This allows chemists to understand the feasibility of a proposed mechanism and to predict reaction outcomes. Frontier Molecular Orbital (FMO) theory is often used to rationalize reaction mechanisms, where interactions between the HOMO of one reactant and the LUMO of another are considered. numberanalytics.com

Modeling the reactivity of related species, such as the phenylethynyl radical, has shown that these intermediates are highly reactive. rsc.org Theoretical calculations can explore various reaction channels, such as hydrogen abstraction or isomerization, providing insight into the fundamental reactivity of the phenylethynyl moiety. rsc.org For reactions involving the entire this compound molecule, DFT calculations can model, for example, the oxidative addition step in a palladium-catalyzed cross-coupling reaction, providing activation energies and revealing the electronic changes that occur at the metal center and the aryl iodide.

Oxidative Addition and Reductive Elimination Pathways in Catalysis

The catalytic cycles involving this compound, particularly in cross-coupling reactions like the Sonogashira coupling, are fundamentally governed by oxidative addition and reductive elimination steps. Computational studies, primarily using Density Functional Theory (DFT), have been pivotal in elucidating the energetics and mechanisms of these processes.

Oxidative Addition: The initial step in many catalytic cycles is the oxidative addition of the C-I bond of this compound to a low-valent transition metal center, typically palladium(0). DFT studies on 4-substituted iodobenzenes have shown that this process is highly influenced by the electronic nature of the substituent. The reaction free energy of the oxidative addition step exhibits a linear correlation with the Hammett constants of the para substituents, with electron-withdrawing groups making the process more exergonic. researchgate.net For instance, the oxidative addition of 4-substituted iodobenzenes to Pd(PMe₃)₂ has been computationally shown to be a barrierless process via a bisphosphine pathway, while a monophosphine route is less favorable due to the high dissociation energy of the phosphine (B1218219) ligand. researchgate.net

The general mechanism for the oxidative addition of an aryl halide like this compound to a Pd(0) complex, such as Pd(PPh₃)₂, involves the initial formation of a π-complex, followed by the cleavage of the carbon-iodine bond to form a square planar Pd(II) species. rsc.orgrsc.org

Reductive Elimination: The final step of the catalytic cycle, which results in the formation of the desired product and regeneration of the catalyst, is reductive elimination. In the context of the Sonogashira coupling, this involves the coupling of the phenylethynyl group and another organic moiety from the palladium(II) intermediate. For reductive elimination to occur, the two groups to be coupled must be in a cis-orientation on the metal center. researchgate.net Computational studies on related systems, such as the reductive elimination from (aryl)(fluoroaryl)palladium complexes, have shown that both steric and electronic factors play a crucial role in determining the rate and selectivity of this step. researchgate.net For example, steric hindrance on the aryl group and the electron-withdrawing nature of the other coupling partner can significantly influence the reaction's outcome. researchgate.net In the case of aryl-alkynyl coupling, the reductive elimination from a cis-configured palladium(II) complex is generally a facile and exothermic process. acs.orgacs.org

| Catalytic Step | Key Computational Findings |

| Oxidative Addition | The reaction is often the rate-determining step in the Sonogashira coupling. nih.gov Electron-withdrawing substituents on the iodobenzene (B50100) facilitate the reaction. researchgate.net Two main pathways are considered: a concerted three-center mechanism and a nucleophilic displacement (SₙAr-like) mechanism. acs.orgchemrxiv.org |

| Reductive Elimination | Requires a cis-configuration of the coupling partners on the palladium center. The process is generally thermodynamically favorable. researchgate.net Steric and electronic properties of the ligands and substrates influence the rate and selectivity. rsc.orgresearchgate.net |

Transition State Analysis

The elucidation of transition state structures and their corresponding energies is a cornerstone of computational chemistry, providing a deep understanding of reaction kinetics and mechanisms. For reactions involving this compound, transition state analysis has been instrumental in mapping out the energy profiles of both oxidative addition and reductive elimination.

Oxidative Addition Transition State: Computational studies have identified the transition state for the oxidative addition of aryl iodides to palladium(0) complexes. rsc.orgacs.org For a concerted mechanism, the transition state is characterized by a three-centered arrangement involving the palladium atom and the carbon and iodine atoms of the scissile C-I bond. rsc.org In this transition state, the C-I bond is elongated, and new Pd-C and Pd-I bonds are partially formed. The energy barrier for this step is often the highest in the entire catalytic cycle, making it the rate-determining step. nih.gov The geometry and energy of this transition state are sensitive to the nature of the phosphine ligands on the palladium and the substituents on the aryl iodide.

Reductive Elimination Transition State: The transition state for the reductive elimination step involves the two coupling groups moving closer together to form the new carbon-carbon bond, while the bonds to the palladium center are broken. For the coupling of an aryl and an alkynyl group, the transition state is typically three-centered, involving the palladium and the two carbon atoms that will form the new bond. DFT calculations have shown that the activation barrier for reductive elimination from a cis-aryl(alkynyl)palladium(II) complex is generally low, indicating a facile process. researchgate.net

| Reaction Step | Transition State Characteristics |

| Oxidative Addition | Often a three-centered [Pd, C, I] arrangement. The C-I bond is significantly elongated. Can be the highest energy point on the reaction coordinate. rsc.orgnih.gov |

| Reductive Elimination | Involves the approach of the two carbon centers to be coupled. The Pd-C bonds are elongated. Generally has a lower activation barrier than oxidative addition. researchgate.net |

Competing Reaction Pathways (e.g., hydrodehalogenation, homo-coupling)

In palladium-catalyzed cross-coupling reactions involving this compound, several side reactions can compete with the desired cross-coupling pathway, leading to the formation of byproducts. Computational studies help to understand the energetic landscape of these competing pathways and to predict conditions that might favor the desired reaction.

Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced, replacing the halogen atom with a hydrogen atom. This can occur through various mechanisms, including the reaction of the organopalladium intermediate with a hydride source in the reaction mixture.

Homo-coupling: The formation of symmetrical biaryls (from the aryl halide) or diynes (from the terminal alkyne) is another significant competing pathway. The homo-coupling of terminal alkynes, often referred to as the Glaser coupling, is particularly prevalent in the presence of copper co-catalysts and an oxidant. Computational studies on the copper-free Sonogashira reaction have explored the mechanisms of these competing pathways. One proposed mechanism for a changeover from cross-coupling to homo-coupling involves a shift from a pathway with a fast proton transfer from a cationic palladium complex to one with a slow proton transfer from a neutral palladium complex, depending on the electronic nature of the alkyne. chemrxiv.org

The balance between the desired cross-coupling and these competing pathways is a delicate one, influenced by factors such as the catalyst system, solvent, base, and the electronic and steric properties of the substrates. Computational modeling can provide valuable insights into how these factors modulate the relative energy barriers of the different reaction channels.

Quantitative Structure-Property Relationship (QSPR) Studies in Optical and Electronic Materials

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a molecule and its macroscopic properties. For this compound and related compounds, QSPR models are particularly valuable for predicting their optical and electronic properties, which are crucial for their application in materials science.

While specific QSPR studies focusing solely on this compound are not extensively reported, the principles of QSPR have been applied to broader classes of conjugated polymers and organic molecules, including poly(phenylene ethynylene)s (PPEs), to which this compound is a precursor. nih.gov These studies typically use a set of molecular descriptors, calculated from the chemical structure, to predict properties such as absorption and emission wavelengths, and nonlinear optical (NLO) responses.

Molecular descriptors used in QSPR models for optical and electronic properties can include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Such as HOMO and LUMO energies, dipole moment, and polarizability, calculated using computational chemistry methods.

For instance, the electronic properties of conjugated polymers like PPEs are known to be influenced by the nature of substituent groups on the aromatic rings. aps.org Electron-donating or electron-withdrawing groups can alter the HOMO-LUMO gap, which in turn affects the absorption and emission spectra. QSPR models can quantify these relationships, allowing for the in-silico design of new materials with tailored optical and electronic properties. The development of such models would enable the prediction of the properties of novel derivatives of this compound without the need for their synthesis and experimental characterization, thus accelerating the discovery of new functional materials. nih.govresearchgate.netfrontiersin.org

Advanced Applications in Materials Science and Functional Molecule Design

Organic Electronic Materials

The unique electronic and structural characteristics of 1-Iodo-4-(phenylethynyl)benzene make it a crucial component in the fabrication of various organic electronic devices. evitachem.com Its rigid rod-like structure contributes to the formation of well-ordered thin films, which is essential for efficient charge transport.

This compound is a fundamental building block in the synthesis of conjugated polymers and oligomers. evitachem.comkennesaw.eduresearchgate.net These materials are the cornerstone of organic electronics due to their ability to conduct charge along their delocalized π-systems. kennesaw.eduucm.es The presence of the iodine atom allows for a variety of cross-coupling reactions, most notably the Sonogashira coupling, to extend the conjugated system. evitachem.comresearchgate.net This reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful tool for constructing complex and extended π-conjugated structures. evitachem.com

Through stepwise Sonogashira coupling reactions, phenylene-ethynylene oligomers can be synthesized with high precision and in good yields. researchgate.net For instance, reacting this compound with a suitable di-alkyne can lead to the formation of longer oligomers with tunable lengths and, consequently, tunable electronic and optical properties. This step-by-step approach allows for the creation of monodisperse oligomers, which are crucial for understanding the fundamental relationships between structure and property in conjugated materials. ucm.es

The resulting poly(phenylene ethynylene) (PPE) and oligo(phenylene ethynylene) (OPE) structures exhibit interesting photophysical properties, and their application as potential photovoltaic materials has been explored. researchgate.net The ability to precisely control the structure of these polymers and oligomers through the use of building blocks like this compound is key to developing next-generation organic electronic materials. kennesaw.edu

While direct applications of this compound in OLEDs are not extensively documented in the provided context, its derivatives are crucial in this field. The phenylethynyl-benzene backbone is a common motif in materials designed for OLEDs. These materials can serve as emissive layers or host materials in the device structure. The rigid nature of the phenylethynyl linkage helps to prevent aggregation-caused quenching of luminescence, a common problem in solid-state devices.